molecular formula C18H21NO2 B8606482 Methyl3-(dibenzylamino)propanoate

Methyl3-(dibenzylamino)propanoate

Cat. No.: B8606482
M. Wt: 283.4 g/mol
InChI Key: HFSIXFVOVMSIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl3-(dibenzylamino)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in nature. This particular compound is characterized by the presence of a dibenzylamino group attached to a propanoic acid methyl ester backbone. It has various applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(dibenzylamino)propanoate typically involves the esterification of 3-(Dibenzylamino)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(Dibenzylamino)propanoic acid+MethanolAcid Catalyst3-(Dibenzylamino)propanoic acid methyl ester+Water\text{3-(Dibenzylamino)propanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-(Dibenzylamino)propanoic acid+MethanolAcid Catalyst​3-(Dibenzylamino)propanoic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(dibenzylamino)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 3-(Dibenzylamino)propanoic acid and methanol.

    Reduction: 3-(Dibenzylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl3-(dibenzylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl3-(dibenzylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The dibenzylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propanoic acid methyl ester
  • 3-(Diethylamino)propanoic acid methyl ester
  • 3-(Diphenylamino)propanoic acid methyl ester

Uniqueness

Methyl3-(dibenzylamino)propanoate is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

methyl 3-(dibenzylamino)propanoate

InChI

InChI=1S/C18H21NO2/c1-21-18(20)12-13-19(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

HFSIXFVOVMSIAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A! Starting from dibenzylamine (48.7 ml, 0.25 mole) and methyl acrilate (112.5 ml, 1.25 moles) in 259 ml of methanol, and following the procedure of Example 15,A!, there were obtained 70 g (yield: 99%) of methyl 3-(N,N-dibenzylamino)-propanoate which was used as such in the next step.
Quantity
48.7 mL
Type
reactant
Reaction Step One
Quantity
112.5 mL
Type
reactant
Reaction Step Two
Quantity
259 mL
Type
solvent
Reaction Step Three

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